molecular formula C14H16ClN3OS B12907210 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- CAS No. 284681-49-8

4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)-

Cat. No.: B12907210
CAS No.: 284681-49-8
M. Wt: 309.8 g/mol
InChI Key: YBCXWCRIGXVZRG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-butan-2-yloxy-2-(3-chlorophenyl)sulfanylpyrimidin-4-amine . This nomenclature reflects the following structural components:

  • Pyrimidin-4-amine core : A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5, and an amine group (-NH2) at position 4.
  • Substituents :
    • 2-(3-Chlorophenyl)sulfanyl group : A sulfur atom at position 2 bonded to a 3-chlorophenyl ring.
    • 6-Butan-2-yloxy group : An ether linkage at position 6 with a branched alkoxy chain (1-methylpropoxy).

Table 1: Breakdown of IUPAC Name Components

Position Substituent IUPAC Prefix/Suffix
2 (3-Chlorophenyl)sulfanyl 2-sulfanyl-3-chlorophenyl
4 Amine -amine
6 Butan-2-yloxy 6-butan-2-yloxy

The systematic name adheres to IUPAC priority rules, where the sulfanyl group (higher precedence) is listed before the alkoxy substituent.

Structural Formula Analysis

The molecular structure (C13H14ClN3OS) consists of a pyrimidine ring with three distinct functional groups:

  • Aromatic heterocycle : The pyrimidine ring exhibits π-electron delocalization, stabilized by resonance.
  • Thioether linkage : The sulfur atom at position 2 forms a single bond to the 3-chlorophenyl group, introducing steric bulk and electronic effects.
  • Chiral center : The 1-methylpropoxy group at position 6 creates a stereocenter at the second carbon of the butan-2-yloxy chain, potentially leading to enantiomeric forms.

Key bond angles and lengths :

  • C-S bond length: ~1.81 Å (typical for aryl thioethers).
  • N-C-N angles in pyrimidine: ~120°, consistent with sp2 hybridization.

Properties

CAS No.

284681-49-8

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

IUPAC Name

6-butan-2-yloxy-2-(3-chlorophenyl)sulfanylpyrimidin-4-amine

InChI

InChI=1S/C14H16ClN3OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H2,16,17,18)

InChI Key

YBCXWCRIGXVZRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Alkoxylation at the 6-Position

The 6-position alkoxylation with 1-methylpropoxy group is generally performed by reacting the corresponding 6-halopyrimidine intermediate with 1-methylpropanol under basic conditions.

  • Base: Cesium carbonate or potassium carbonate is commonly used to deprotonate the alcohol, generating the alkoxide nucleophile.
  • Solvent: Isopropanol or other alcohol solvents are used to facilitate the reaction.
  • Temperature: Typically 60°C to reflux conditions.
  • Reaction time: 16 to 40 hours depending on the scale and reactivity.
  • Purification: After reaction completion, the mixture is worked up by extraction and purified by silica gel chromatography.

Example data from related alkoxylation reactions:

Entry Base Used Temperature Time Yield (%) Notes
1 Cesium carbonate 60°C 16 hours 95 High yield with 2-chloro-4-fluoro-5-nitrotoluene in isopropanol
2 Potassium hydroxide 20°C - 86.3 Mild conditions, good yield
3 Cesium carbonate 60°C Overnight 82 Typical alkoxylation conditions
4 Potassium carbonate Reflux 40 hours 80-85 Longer reaction time, good yield

These data are from analogous aromatic alkoxylation reactions and provide a benchmark for expected conditions and yields.

Stepwise Synthesis Approach

A plausible synthetic route for the target compound is:

  • Starting material: 4-chloro-6-halopyrimidine derivative.
  • Step 1: Nucleophilic substitution at the 2-position with 3-chlorophenylthiol sodium salt to introduce the thioaryl group.
  • Step 2: Alkoxylation at the 6-position with 1-methylpropanol under basic conditions.
  • Step 3: Amination at the 4-position if necessary, or starting from a 4-aminopyrimidine.

Research Findings and Optimization

  • Base selection: Cesium carbonate is preferred for higher yields and cleaner reactions in alkoxylation steps due to its strong basicity and solubility.
  • Temperature control: Moderate heating (60°C) balances reaction rate and minimizes side reactions.
  • Solvent choice: Isopropanol is effective both as solvent and reactant in alkoxylation.
  • Reaction time: Extended reaction times (overnight to 40 hours) improve conversion but require monitoring to avoid degradation.
  • Purification: Silica gel chromatography with petroleum ether/ethyl acetate mixtures is effective for isolating pure products.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Thioaryl substitution 3-chlorophenylthiol sodium salt, Cs2CO3 50-80°C 6-12 hours 70-90 Nucleophilic aromatic substitution
Alkoxylation 1-methylpropanol, Cs2CO3 or K2CO3 60°C 16-40 hours 80-95 Alkoxide formation and substitution
Amination NH3 or amine source, or reduction of nitro 25-100°C Variable 70-90 Nucleophilic substitution or reduction

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, thiols, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinamine derivatives: Compounds with similar pyrimidine cores but different substituents.

    Chlorophenylthio compounds: Molecules containing the chlorophenylthio group attached to various cores.

    Methylpropoxy derivatives: Compounds with the methylpropoxy group attached to different aromatic or heterocyclic systems.

Uniqueness

The uniqueness of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)-, also known by its CAS number 284681-49-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique thioether linkage and a substituted pyrimidine ring, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects.

  • Molecular Formula: C14H16ClN3OS
  • Molecular Weight: 303.81 g/mol
  • CAS Number: 284681-49-8

Biological Activity Overview

The biological activities of 4-Pyrimidinamine derivatives are diverse, with significant findings in the areas of anticancer , antimicrobial , and neuroprotective effects.

Anticancer Activity

Recent studies have shown that pyrimidine derivatives exhibit potent anticancer properties. For instance:

  • Case Study : A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like etoposide .
Cell LineIC50 (µM)Reference
MCF-70.09
A5490.03
HCT-1160.12

Antimicrobial Activity

Pyrimidine derivatives have also been tested for antimicrobial efficacy against various pathogens:

  • Study Findings : In vitro tests against bacterial strains such as E. coli, S. aureus, and P. aeruginosa revealed that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 µg/mL .
Microbial StrainMIC (µg/mL)Reference
E. coli<100
S. aureus<100
P. aeruginosa<100

Neuroprotective Effects

The neuroprotective potential of pyrimidine derivatives has been explored, particularly in relation to Alzheimer's disease:

  • Research Insights : Compounds similar to 4-Pyrimidinamine were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes involved in neurodegeneration. One study reported IC50 values of 20.15 µM for AChE and 36.42 µM for BChE, indicating promising neuroprotective activity .
EnzymeIC50 (µM)Reference
AChE20.15
BChE36.42

The biological activity of pyrimidine derivatives can be attributed to their ability to interact with various molecular targets within cells:

  • Cell Cycle Inhibition : Pyrimidines have been shown to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanism : The thioether linkage may enhance membrane permeability or disrupt microbial cell wall synthesis.
  • Neuroprotective Pathways : Inhibition of cholinesterases helps maintain higher levels of acetylcholine, which is crucial for cognitive function.

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